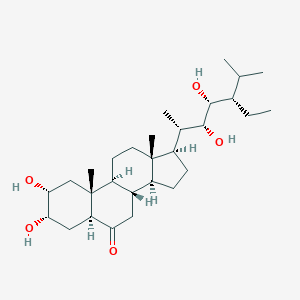

Homocastasterone

Description

Structure

3D Structure

Properties

IUPAC Name |

(2R,3S,5S,8S,9S,10R,13S,14S,17R)-17-[(2S,3R,4R,5S)-5-ethyl-3,4-dihydroxy-6-methylheptan-2-yl]-2,3-dihydroxy-10,13-dimethyl-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H50O5/c1-7-17(15(2)3)27(34)26(33)16(4)19-8-9-20-18-12-23(30)22-13-24(31)25(32)14-29(22,6)21(18)10-11-28(19,20)5/h15-22,24-27,31-34H,7-14H2,1-6H3/t16-,17-,18-,19+,20-,21-,22+,24-,25+,26+,27+,28+,29+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WADMTJKRYLAHQV-NKOPCKDMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(C)C)C(C(C(C)C1CCC2C1(CCC3C2CC(=O)C4C3(CC(C(C4)O)O)C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]([C@H]([C@@H]([C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC(=O)[C@@H]4[C@@]3(C[C@H]([C@H](C4)O)O)C)C)O)O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H50O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101003492 | |

| Record name | 2,3,22,23-Tetrahydroxystigmastan-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101003492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

478.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83509-42-6 | |

| Record name | Homocastasterone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83509-42-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Homocastasterone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083509426 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,22,23-Tetrahydroxystigmastan-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101003492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Discovery and Isolation of Homocastasterone (28-HCS)

Topic: Discovery and Isolation of Homocastasterone from Plant Sources Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

This compound (28-homocastasterone or 24-ethylcastasterone) is a C29-brassinosteroid (BR) derived from the

This guide provides a rigorous technical framework for the isolation, purification, and structural validation of 28-HCS. It moves beyond generic protocols to address the specific challenge of separating C28 and C29 homologs, utilizing advanced chromatographic techniques and definitive spectral identification.

Biosynthetic Context & Chemical Identity

To isolate 28-HCS, one must understand its biosynthetic origin. Brassinosteroid biosynthesis is bifurcated based on the sterol precursor. The "Campesterol route" yields C28-BRs (Castasterone, Brassinolide), while the "

The -Sitosterol Pathway

The synthesis of 28-HCS parallels the late C-6 oxidation pathway of castasterone but utilizes

Figure 1: Biosynthetic pathway of 28-Homocastasterone from

Source Selection and Extraction Strategy

The concentration of BRs in plant tissue is extremely low (ng/g fresh weight). Selecting the correct tissue and species is critical for successful isolation.

Target Plant Sources

| Plant Species | Tissue Type | Relevance | Reference |

| Malus prunifolia | Shoots (In vitro) | Confirmed presence of 28-HCS; used in rootstock studies.[6] | [1] |

| Hordeum vulgare | Seedlings | Responsive to 28-HCS; endogenous accumulation under stress.[7] | [2] |

| Catharanthus roseus | Crown gall cells | High metabolic activity; often used for BR pathway elucidation. | [3] |

| Brassica napus | Pollen | Historical source of BRs; high concentration of mixed BRs. | [4] |

Extraction Protocol Design

Causality: BRs are moderately polar steroids. We use methanol (MeOH) to penetrate cell walls and solubilize the steroid backbone, followed by a chloroform (

Step-by-Step Isolation Workflow

-

Homogenization:

-

Flash freeze 50-100g of fresh plant tissue in liquid nitrogen.

-

Grind to a fine powder.

-

Extract with 80% MeOH (400 mL) at 4°C for 24 hours with agitation.

-

Validation: Spike a sub-sample with deuterium-labeled internal standard (

-Castasterone) to calculate recovery rate later.

-

-

Solvent Partitioning:

-

Filter the methanolic extract and evaporate MeOH under reduced pressure (Rotavap) to the aqueous phase.

-

Partition aqueous residue against

(1:1 v/v, x3). -

Crucial Step: Discard the aqueous phase (sugars). Retain the

phase (contains free BRs). -

Evaporate

to dryness.

-

-

Solid Phase Extraction (SPE) - The Cleanup:

-

Re-dissolve residue in minimal MeOH.

-

Column 1: Silica Gel (Normal Phase).

-

Elute with

-> -

28-HCS typically elutes at 5-10% MeOH in

.

-

-

Column 2: Sephadex LH-20.

-

Mobile phase: MeOH:CHCl3 (4:1).

-

Purpose: Remove chlorophyll and phenolics based on molecular size and adsorption.

-

-

-

HPLC Purification (Final Separation):

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5

, 4.6 x 100 mm). -

Mobile Phase: Acetonitrile (ACN) : Water gradient.

-

0-20 min: 30% -> 80% ACN.

-

-

Detection: UV at 204 nm (non-specific) or MS (TIC).

-

Differentiation: 28-HCS (C29) is more hydrophobic than Castasterone (C28) due to the ethyl group. It will elute after Castasterone on a C18 column.

-

Figure 2: Isolation workflow emphasizing the partitioning and chromatographic steps required to purify 28-HCS.

Structural Elucidation & Validation

Trustworthiness in this protocol relies on definitive structural confirmation. Since 28-HCS and Castasterone (CS) differ only by a methylene unit (

Mass Spectrometry (LC-MS/MS)

-

Ionization: ESI (Positive Mode).

-

Molecular Ion:

-

Castasterone (C28):

-

28-Homocastasterone (C29):

-

-

Fragmentation Pattern:

-

Common fragments for 6-oxo BRs include water losses (

). -

Diagnostic: The side-chain cleavage will show a mass shift of +14 Da for 28-HCS compared to CS fragments derived from the side chain.

-

Nuclear Magnetic Resonance (NMR)

NMR is the gold standard for distinguishing the C-24 stereochemistry and alkyl substitution.

| Position | Castasterone (C28) Shift ( | 28-Homocastasterone (C29) Shift ( | Diagnostic Feature |

| H-24 | Multiplet (Methine) | Multiplet (Methine) | Coupled to ethyl group protons in HCS. |

| C-24 Alkyl | Ethyl Group: | The presence of a triplet methyl (C-29) is the definitive proof of the "homo" (ethyl) structure. | |

| H-6 | No proton (Ketone) | No proton (Ketone) | Confirms 6-oxo status (vs. 6-deoxo precursors). |

Self-Validating Check:

If the

References

-

Schaefer, S., et al. (2002).[6] Fluoro-substituted brassinosteroids: synthesis and biological activity. ResearchGate. Link

-

Sadura, I., et al. (2024). Effects of Lactone- and Ketone-Brassinosteroids of the 28-Homobrassinolide Series on Barley Plants under Water Deficit. MDPI. Link

-

Fujioka, S., & Yokota, T. (2003). Biosynthesis and metabolism of brassinosteroids. Annual Review of Plant Biology. Link

-

Grove, M. D., et al. (1979). Brassinolide, a plant growth-promoting steroid isolated from Brassica napus pollen.[8] Nature. Link

-

Tarkowská, D., et al. (2016). Protocol for Extraction and Isolation of Brassinosteroids from Plant Tissues. Springer Protocols. Link

Sources

- 1. Frontiers | Comprehensive Overview of the Brassinosteroid Biosynthesis Pathways: Substrates, Products, Inhibitors, and Connections [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. Biosynthesis of a cholesterol-derived brassinosteroid, 28-norcastasterone, in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Effects of Lactone- and Ketone-Brassinosteroids of the 28-Homobrassinolide Series on Barley Plants under Water Deficit [mdpi.com]

- 8. researchgate.net [researchgate.net]

Technical Guide: Signal Transduction Cascade Initiated by Homocastasterone (28-HCS)

Executive Summary

Homocastasterone (28-HCS) represents a critical subclass of keto-type brassinosteroids (BRs). Distinct from the lactone-type Brassinolide (BL), HCS retains a ketone group at the C-6 position and possesses an ethyl group at C-24. While often considered a biosynthetic precursor in monocots (e.g., Oryza sativa, Brachypodium), HCS exhibits significant bioactivity as an exogenous ligand in dicots.

This guide details the molecular mechanism of HCS perception and signal transduction. It provides researchers with a validated framework for utilizing HCS as a probe for receptor kinase activity and a cost-effective alternative to BL in large-scale phenotyping, grounded in the canonical BRI1-BAK1-BIN2-BZR1 pathway.

Part 1: Molecular Architecture & Ligand Specificity

To understand the HCS signaling cascade, one must first quantify its interaction with the receptor complex. HCS initiates signaling through the BRI1 (Brassinosteroid Insensitive 1) receptor, but with distinct kinetic properties compared to Brassinolide.

Structure-Activity Relationship (SAR)

The bioactivity of HCS is dictated by two structural determinants:

-

C-6 Oxidation State: HCS possesses a C-6 ketone. The conversion of this ketone to a lactone (via Baeyer–Villiger oxidation) yields 28-Homobrassinolide, significantly increasing affinity for the BRI1 island domain. Consequently, HCS generally requires higher concentrations (approx. 10-fold) to elicit the same saturation response as lactone-type BRs.

-

C-24 Alkylation: The C-24 ethyl group (characteristic of "homo" analogs) slightly alters steric fit within the BRI1 hydrophobic cleft compared to the C-24 methyl of Castasterone, though this impact is secondary to the C-6 status.

Implication for Experimental Design: When designing dose-response assays, HCS should be applied in the 10 nM – 1 µM range, whereas BL is typically active in the 1 nM – 100 nM range.

Part 2: The Signal Transduction Core

Upon binding, HCS triggers a phosphorylation-dependent relay that inverts the cellular state from "Repression" to "Activation."

Receptor Activation & Co-Receptor Recruitment

-

Resting State: In the absence of HCS, BRI1 is inhibited by BKI1 (BRI1 Kinase Inhibitor 1), which binds the kinase domain, preventing association with the co-receptor BAK1 .

-

HCS Binding: HCS binds to the extracellular leucine-rich repeat (LRR) island domain of BRI1. This induces a conformational change that creates a docking platform for BAK1 (SERK3).

-

Transphosphorylation: The formation of the BRI1-HCS-BAK1 complex facilitates transphosphorylation of their cytoplasmic kinase domains. BRI1 phosphorylates BKI1 (Tyr 211), releasing it into the cytosol, and fully activating the BRI1 kinase.

The Cytoplasmic Phosphorelay

-

Signal Propagation: Activated BRI1 phosphorylates BSK1 (BR-Signaling Kinase 1) and CDG1 .

-

** phosphatase Activation:** Phosphorylated BSK1 recruits and activates BSU1 (BRI1-Suppressor 1), a protein phosphatase with Kelch-repeats.

Inactivation of the Negative Regulator (The "Switch")

-

The Villain (BIN2): BIN2 (Brassinosteroid Insensitive 2) is a GSK3-like kinase. In the absence of HCS, BIN2 is constitutively active, hyper-phosphorylating transcription factors to inhibit them.

-

The Inactivation: Activated BSU1 dephosphorylates BIN2 at Tyr 200, promoting its degradation and inhibiting its kinase activity.[1]

Nuclear Accumulation of Transcription Factors[1][2][3]

-

Target: BZR1 (Brassinazole-Resistant 1) and BES1 (BRI1-EMS-Suppressor 1).[2]

-

Mechanism: With BIN2 inactivated by the HCS signal, the phosphatase PP2A becomes dominant. PP2A dephosphorylates BZR1 and BES1.[2][3]

-

Result: Dephosphorylated BZR1/BES1 accumulates in the nucleus, binds to E-box (CANNTG) and BRRE sequences, and modulates the expression of >1,000 genes (e.g., activating CPD, DWF4 for feedback regulation, and cell wall expansion genes).

Part 3: Visualization of the HCS Pathway

The following diagram illustrates the logical flow from HCS perception to Gene Expression, highlighting the "Inhibition of an Inhibitor" logic central to this pathway.

Figure 1: The HCS-initiated signal transduction cascade. Note the central role of BIN2 inactivation in releasing BZR1.

Part 4: Experimental Validation Framework

To validate HCS activity, researchers should not rely solely on phenotypic observation. The following protocols provide a self-validating system using molecular markers.

Protocol A: The BZR1 Mobility Shift Assay (Molecular Gold Standard)

This assay detects the phosphorylation status of BZR1. In the absence of HCS, BZR1 is phosphorylated (slow migration). HCS treatment should induce a shift to the dephosphorylated form (fast migration).

Materials:

-

Arabidopsis seedlings (WT or BZR1-YFP lines).[3]

-

Extraction Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM EDTA, 10% Glycerol, 1% Triton X-100, Protease Inhibitor Cocktail, Phosphatase Inhibitors (Critical: NaF, Na3VO4).

-

This compound stock (10 mM in DMSO).

Workflow:

-

Growth: Grow seedlings for 5-7 days in liquid MS medium (1/2 strength).

-

Treatment: Treat with 1 µM HCS for 60 minutes. Include a Mock (DMSO) and a Positive Control (100 nM Brassinolide).

-

Extraction: Rapidly harvest and grind in liquid nitrogen. Add Extraction Buffer.

-

SDS-PAGE: Run samples on a 10% or 12% SDS-PAGE gel. Note: Run the gel slowly (80V) for a longer duration to maximize separation between phospho-isoforms.

-

Immunoblot: Transfer to PVDF. Probe with anti-BZR1 or anti-GFP (if using transgenic lines).[3]

-

Validation:

-

Mock: Dominant upper band (Phosphorylated).

-

HCS: Appearance/intensification of the lower band (Dephosphorylated).

-

Protocol B: The "Dark-Hypocotyl" Bioassay (Phenotypic Validation)

BR-deficient mutants (e.g., det2 or cpd) exhibit short hypocotyls in the dark. HCS application should rescue this phenotype.

Step-by-Step:

-

Sterilize det2 mutant seeds.

-

Plate on 1/2 MS agar containing increasing concentrations of HCS (0, 10 nM, 100 nM, 1 µM).

-

Stratify at 4°C for 2 days.

-

Expose to light for 4 hours (to synchronize germination), then wrap plates in double-layer aluminum foil.

-

Incubate vertically at 22°C for 5 days in total darkness .

-

Measurement: Photograph and measure hypocotyl length using ImageJ.

-

Success Criteria: Dose-dependent restoration of hypocotyl length approaching WT levels.

Part 5: Data Interpretation & Comparative Analysis

When utilizing HCS, it is vital to benchmark its activity against other BR analogs.

Table 1: Comparative Efficacy of Brassinosteroid Analogs

| Feature | Brassinolide (BL) | Castasterone (CS) | This compound (HCS) |

| C-6 Structure | Lactone (7-oxalactone) | Ketone | Ketone |

| C-24 Group | Methyl | Methyl | Ethyl |

| BRI1 Affinity | High ( | Moderate | Moderate-Low |

| Stability | High | Moderate (Metabolically labile) | Moderate |

| Typical Working Conc. | 10 - 100 nM | 100 - 500 nM | 500 nM - 1 µM |

| Primary Use | Gold Standard Control | Endogenous Quantification | Cost-effective Screening / Precursor |

Visualizing the Experimental Workflow

Figure 2: Operational workflow for the BZR1 mobility shift assay.

References

-

Clouse, S. D., & Sasse, J. M. (1998). Brassinosteroids: Essential regulators of plant growth and development. Annual Review of Plant Physiology and Plant Molecular Biology. Link

-

Wang, Z. Y., et al. (2002). Nuclear accumulation of the Arabidopsis transcription factor BES1 is controlled by brassinosteroid signaling. Science. Link

-

He, J. X., et al. (2002). BZR1 is a transcriptional repressor with a role in brassinosteroid homeostasis and growth responses. Science. Link

-

Kim, T. W., & Wang, Z. Y. (2010). Brassinosteroid signal transduction from receptor kinases to transcription factors. Annual Review of Plant Biology. Link

-

Bajguz, A., et al. (2020). Brassinosteroids: Structure-activity relationships, molecular mode of action, and their application in agriculture. Cells. Link

Sources

- 1. Brassinosteroid Signal Transduction: From Receptor Kinase Activation to Transcriptional Networks Regulating Plant Development REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Regulation of Three Key Kinases of Brassinosteroid Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PP2A activates brassinosteroid-responsive gene expression and plant growth by dephosphorylating BZR1 - PMC [pmc.ncbi.nlm.nih.gov]

Natural Occurrence and Distribution of Homocastasterone in Angiosperms

Executive Summary

Homocastasterone (28-homocastasterone or HCS) represents a critical, albeit often overlooked, subclass of the brassinosteroid (BR) family known as C29-brassinosteroids . While the C28-BRs (Brassinolide and Castasterone) typically dominate the literature due to their high biological activity in model organisms like Arabidopsis thaliana, HCS is ubiquitous in many angiosperm families, particularly within the Monocotyledons (e.g., Oryza sativa) and specific Eudicot lineages (e.g., Vitis vinifera, Brassica).

This guide synthesizes the current understanding of HCS occurrence, its unique biosynthetic pathway originating from sitosterol, and the rigorous analytical protocols required for its quantification. Unlike its C28 counterparts, HCS often serves a dual role: as a bioactive signaling molecule in its own right and as a "storage" precursor that can be converted to more potent C28-BRs via C-28 demethylation.

Molecular Architecture and Biosynthetic Origins

Structural Distinctness

Brassinosteroids are classified by the number of carbons in their steroid skeleton.

-

C28-BRs (e.g., Castasterone): Derived from Campesterol (24-methyl).

-

C29-BRs (e.g., this compound): Derived from Sitosterol (24-ethyl).

HCS is formally designated as (22R, 23R, 24S)-2α,3α,22,23-tetrahydroxy-24-ethyl-5α-cholestan-6-one . The presence of the ethyl group at C-24 is the defining feature that segregates its biosynthetic route from the canonical brassinolide pathway.

The Sitosterol Pathway

While the Campesterol pathway is the primary route for high-activity BRs in Arabidopsis, the Sitosterol pathway is essential in species where C29 sterols are dominant.

The biosynthesis proceeds through a series of oxidations and reductions parallel to the C28 pathway. A critical divergence observed in rice (Oryza sativa) is the C-28 demethylation step, where HCS is converted into Castasterone to enhance biological activity.[1]

Figure 1: The C29-Brassinosteroid Biosynthetic Pathway

Caption: The Sitosterol-derived pathway for 28-Homocastasterone biosynthesis. Note the critical demethylation shunt (red arrow) observed in monocots like rice.

Phytochemical Distribution Profile[2]

The distribution of HCS is not uniform across angiosperms. It is heavily influenced by the plant's sterol profile (Sitosterol vs. Campesterol ratio).

Quantitative Occurrence in Key Species

The following table summarizes validated endogenous levels of HCS. Note the high variability between vegetative and reproductive tissues.

| Species | Family | Tissue | Concentration (approx.) | Detection Method | Reference |

| Vitis vinifera (Grapevine) | Vitaceae | Mature Leaves | ~455 pmol/g DW | UHPLC-MS/MS | [1] |

| Roots | ~150 pmol/g DW | UHPLC-MS/MS | [1] | ||

| Oryza sativa (Rice) | Poaceae | Seedlings | Detected (Qualitative) | GC-MS/SIM | [2] |

| Brassica campestris | Brassicaceae | Pollen/Seeds | Trace - Low | GC-MS | [3] |

| Hordeum vulgare (Barley) | Poaceae | Crown Tissue | Variable (Stress dependent) | LC-MS/MS | [4] |

| Thea sinensis (Tea) | Theaceae | Leaves | Detected | GC-MS | [3] |

Tissue Specificity

-

Vegetative Tissues: In Vitis vinifera, HCS is the most widely distributed BR, accumulating significantly in leaves. This suggests a role in vegetative maintenance or stress buffering.

-

Reproductive Tissues: In Brassica and Phaseolus, HCS is often found in seeds and pollen, though usually at lower concentrations than Castasterone.

-

Stress Induction: In Barley, HCS levels fluctuate dynamically under drought stress, indicating it may be part of a rapidly mobilized pool of steroidal regulators.

Analytical Methodologies

Accurate quantification of HCS is challenging due to its low abundance (pg/g range) and structural similarity to Castasterone (mass difference of only 14 Da).

Extraction and Purification Protocol

The following protocol is a validated self-checking system utilizing Double-SPE (Solid Phase Extraction) to ensure removal of interfering chlorophylls and lipids.

Step 1: Lyophilization & Homogenization

-

Freeze-dry plant tissue to stop enzymatic degradation.

-

Grind to fine powder. Add internal standard (e.g., deuterated [2H6]-28-homocastasterone or [2H3]-Castasterone if specific standard is unavailable, though specific IS is preferred).

Step 2: Solvent Extraction

-

Extract with 80% Methanol (MeOH).

-

Causality: High MeOH percentage disrupts cell membranes and solubilizes polar steroids while precipitating some proteins.

Step 3: Partitioning

-

Evaporate MeOH. Resuspend in H2O.

-

Partition against Chloroform (CHCl3).

-

Checkpoint: HCS partitions into the CHCl3 phase. Discard the aqueous phase (removes sugars/polar impurities).

Step 4: Purification (Double SPE)

-

SPE 1 (Silica/C18): Remove bulk lipids.

-

SPE 2 (MAX/MCX - Mixed Mode): Critical for removing ionic interferences.

-

MAX (Mixed-mode Anion Exchange): Retains acidic compounds; HCS flows through.

-

MCX (Mixed-mode Cation Exchange):[2] Retains basic compounds; HCS flows through.

-

Step 5: Quantification (UHPLC-MS/MS)

-

Column: C18 Reverse Phase (1.7 µm particle size).

-

Mode: Multiple Reaction Monitoring (MRM).

-

Transitions: Monitor specific parent-to-daughter ion transitions unique to the ethyl side chain of HCS.

Figure 2: Validated Extraction Workflow

Caption: Workflow for the isolation and quantification of this compound using Mixed-Mode SPE.

Physiological Implications

Biological Activity vs. Castasterone

In standard bioassays (e.g., Rice Lamina Inclination Assay), HCS typically exhibits lower biological activity than Castasterone (CS) or Brassinolide (BL).

-

Structure-Activity Relationship (SAR): The 24-ethyl group (HCS) is bulkier than the 24-methyl group (CS), potentially reducing affinity for the BRI1 receptor pocket.

-

Metabolic Activation: The conversion of HCS to CS via demethylation (observed in rice) suggests that HCS may act as a pro-hormone . Plants store the less active C29 form and convert it to the active C28 form when rapid growth or stress response is required.

Stress Response

Recent transcriptomic and metabolomic studies in barley indicate that HCS levels are responsive to abiotic stress (drought). The accumulation of HCS during stress, followed by its metabolism, supports the hypothesis of a "steroid buffer" system, ensuring the plant maintains growth potential without over-stimulating expansion under unfavorable conditions.

References

-

Characterization of Endogenous Levels of Brassinosteroids and Related Genes in Grapevines. Source: National Institutes of Health (PMC) / MDPI URL:[Link]

-

Biosynthetic relationship between C28-brassinosteroids and C29-brassinosteroids in rice (Oryza sativa) seedlings. Source: PubMed / Phytochemistry URL:[Link]

-

The Chemical Structures and Occurrence of Brassinosteroids in Plants. Source: ResearchGate / Bajguz et al. URL:[Link]

-

Barley Brassinosteroid Mutants Provide an Insight into Phytohormonal Homeostasis in Plant Reaction to Drought Stress. Source: ResearchGate / Gruszka et al. URL:[Link]

-

Quantification of endogenous brassinosteroids in sub-gram plant tissues by in-line matrix solid-phase dispersion-tandem solid phase extraction coupled with high performance liquid chromatography-tandem mass spectrometry. Source: PubMed / Journal of Chromatography A URL:[Link][2]

Sources

- 1. Biosynthetic relationship between C₂₈-brassinosteroids and C₂₉-brassinosteroids in rice (Oryza sativa) seedlings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quantification of endogenous brassinosteroids in sub-gram plant tissues by in-line matrix solid-phase dispersion-tandem solid phase extraction coupled with high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Subcellular Localization of Homocastasterone Biosynthesis: A Technical Guide

Executive Summary Homocastasterone (HCS) is a C-29 brassinosteroid (BR) predominant in monocotyledonous crops like Oryza sativa (rice). Unlike the well-characterized C-28 castasterone pathway in Arabidopsis, HCS biosynthesis relies on a distinct set of cytochrome P450 monooxygenases, specifically the redundancy between CYP90B2 (OsDWARF4) and CYP724B1 (OsD11) . This guide provides a technical deep-dive into the subcellular compartmentalization of this pathway, establishing the Endoplasmic Reticulum (ER) as the primary biosynthetic hub and detailing the protocols required to validate this localization.

Part 1: The Biosynthetic Landscape (C-29 Pathway)

To understand the localization, one must first map the molecular assembly line. While C-28 BRs (like castasterone) derive from campesterol, This compound is synthesized from sitosterol via the C-29 pathway.[1]

The defining feature of this pathway is the C-22 hydroxylation step. In dicots, this is dominated by CYP90B1. In rice (the model for HCS production), this step is catalyzed by two ER-resident P450s:

-

CYP90B2 (OsDWARF4): The primary C-22 hydroxylase.

-

CYP724B1 (OsD11): A distinctive enzyme that rescues C-22 hydroxylation in osdwarf4 mutants, unique to the C-29 pathway.

Pathway Visualization

The following diagram illustrates the specific flow from Sitosterol to this compound, highlighting the ER-anchored enzymatic steps.

Caption: The C-29 biosynthetic pathway. CYP90B2 and CYP724B1 are the rate-limiting, ER-anchored enzymes initiating HCS production.

Part 2: The ER as the Manufacturing Hub

The subcellular localization of HCS biosynthesis is strictly governed by the structural biology of Cytochrome P450 enzymes.

Mechanism of ER Retention

Enzymes such as CYP724B1 and CYP90D2 are Class II P450s. They possess a hydrophobic N-terminal signal anchor sequence. Unlike secretory signal peptides, this sequence is not cleaved. Instead, it spans the ER membrane once, anchoring the catalytic domain in the cytoplasm (cytosolic face).

-

Causality: This orientation allows the enzyme to access hydrophobic sterol substrates embedded within the lipid bilayer while accepting electrons from the NADPH-P450 reductase (CPR), which is also ER-anchored.

The "Biosynthetic Channel" Hypothesis

While the enzymes are ER-resident, the final product (HCS) must exit the cell or reach the plasma membrane receptor (OsBRI1) to function.

-

Current Consensus: HCS is synthesized in the ER and transported to the Plasma Membrane (PM) or cell wall space.

-

Evidence: Fluorescent tagging of CYP724B1 shows reticular networks characteristic of the ER, overlapping with ER markers (e.g., HDEL peptides) and distinct from Golgi or PM markers.

Part 3: Technical Workflow (Validation Protocols)

To validate the subcellular localization of these biosynthetic enzymes, researchers must employ a dual-validation system: Imaging (In Vivo) and Biochemistry (In Vitro) .

Workflow Visualization

Caption: Dual-validation workflow combining confocal microscopy with microsomal fractionation to confirm ER localization.

Part 4: Protocol - Microsomal Fractionation for P450s

This protocol isolates the ER (microsomal fraction) to prove that HCS biosynthetic enzymes co-fractionate with established ER markers.

Reagents

-

Extraction Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 250 mM Sucrose (osmotic stabilizer), 1 mM EDTA, 1 mM DTT, Protease Inhibitor Cocktail.

-

Mg2+ Buffer: Extraction buffer + 50 mM MgCl2 (for Mg2+-induced ER shifting).

Step-by-Step Methodology

-

Tissue Homogenization:

-

Clarification (Removal of Nuclei/Mitochondria):

-

Centrifuge at 8,000 x g for 15 minutes at 4°C.

-

Collect the Supernatant (S8) . Discard the pellet (contains nuclei, chloroplasts, mitochondria).

-

-

Microsomal Isolation:

-

Ultracentrifuge S8 at 100,000 x g for 60 minutes at 4°C.

-

Pellet (P100): Contains the Microsomal Fraction (ER, Golgi, PM vesicles).

-

Supernatant (S100): Contains Cytosolic proteins.

-

-

Validation via Mg2+ Shift (The "Self-Validating" Step):

-

Resuspend P100 in Mg2+ Buffer .

-

High Mg2+ causes ribosomes to bind tighter to the Rough ER, increasing its density.

-

Run on a sucrose gradient.[7] If your protein shifts to a higher density with Mg2+, it is definitively Rough ER-associated.

-

-

Data Analysis (Western Blot):

-

Compare signal intensity of Target Protein (CYP724B1) in S8, S100, and P100.

-

Success Criteria: Target signal is enriched in P100 and absent in S100.

-

Control: Blot against BiP (ER Lumen marker) and H+-ATPase (PM marker) to confirm fraction purity.

-

Data Presentation: Expected Fractionation Results

| Fraction | CYP724B1 (Target) | BiP (ER Control) | Cyt c (Mito Control) | Interpretation |

| Total Lysate | (+) | (+) | (+) | Input control |

| 8,000g Pellet | (-) | (-) | (++) | Removal of mitochondria/plastids |

| 100,000g Supernatant | (-) | (-) | (-) | Cytosolic fraction (Target absent) |

| 100,000g Pellet | (+++) | (+++) | (-) | Confirmed Microsomal Enrichment |

References

-

Tanabe, S., et al. (2005). "A Novel Cytochrome P450 is Implicated in Brassinosteroid Biosynthesis via the Characterization of a Rice Dwarf Mutant, dwarf11, with Reduced Seed Length." The Plant Cell. Link

-

Sakamoto, T., et al. (2006). "Erect leaves caused by brassinosteroid deficiency increase biomass production and grain yield in rice."[8] Nature Biotechnology. Link

-

Hong, Z., et al. (2003). "Loss-of-Function of a Rice Brassinosteroid Biosynthetic Enzyme, C-6 Oxidase, Prevents the Organized Arrangement and Polar Elongation of Cells in the Leaves and Stem." The Plant Journal. Link

-

Vriet, C., et al. (2013). "Brassinosteroid Biosynthesis and Signaling." General and Comparative Endocrinology. Link

-

Zhang, C., et al. (2014). "Brassinosteroids Control Male Fertility by Regulating the Expression of Key Genes Involved in Rice Pollen Development." Plant and Cell Physiology. Link

Sources

- 1. Frontiers | Comprehensive Overview of the Brassinosteroid Biosynthesis Pathways: Substrates, Products, Inhibitors, and Connections [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. Castasterone is a likely end product of brassinosteroid biosynthetic pathway in rice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Castasterone, a Plant Steroid Hormone, Affects Human Small-Cell Lung Cancer Cells and Reverses Multi-Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Subcellular localization of a cytochrome P-450-dependent monogenase in vesicles of the higher plant Catharanthus roseus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. D11,CPB1,CYP724B1,GNS4,PMM1 [funricegenes.github.io]

Methodological & Application

Rice lamina inclination bioassay for Homocastasterone activity

Application Note & Protocol

Topic: Rice Lamina Inclination Bioassay for Determining Homocastasterone Activity

Audience: Researchers, scientists, and drug development professionals.

Introduction: Quantifying Brassinosteroid Potency with a Classic Phytohormone Bioassay

Brassinosteroids (BRs) are a class of polyhydroxylated steroidal phytohormones that play a pivotal role in regulating a wide array of physiological processes in plants, including cell elongation, division, and responses to various stresses.[1] this compound, a potent member of the brassinosteroid family, is a direct precursor to brassinolide in the BR biosynthetic pathway and exhibits significant biological activity.[1] Accurately quantifying the activity of BRs like this compound is fundamental for structure-activity relationship studies, screening new synthetic analogs, and understanding their physiological roles.

The rice lamina inclination bioassay stands as a highly specific, sensitive, and classic method for this purpose.[2] First developed and refined by Wada and his colleagues, this assay leverages the distinct morphological response of rice seedlings to brassinosteroids, where the angle of the lamina (leaf blade) relative to the sheath increases in a dose-dependent manner.[2] This response is remarkably sensitive, capable of detecting BRs in the nanomolar to picomolar range, and is not significantly induced by other major phytohormones like auxins or gibberellins at such low concentrations, ensuring high specificity.[3][4][5]

This application note provides a detailed, field-proven protocol for conducting the rice lamina inclination bioassay to determine the biological activity of this compound. It integrates procedural steps with the underlying scientific principles to ensure robust and reproducible results.

The Biological Principle: Brassinosteroid-Induced Cell Elongation

The visible bending of the rice lamina is a macroscopic manifestation of events occurring at the cellular level within the lamina joint (the collar region connecting the leaf blade and sheath). Brassinosteroids, including this compound, trigger a signaling cascade that results in the differential growth of cells on the adaxial (upper) surface of this joint.[2] This enhanced elongation of adaxial parenchyma cells, relative to the abaxial (lower) cells, creates the mechanical force that causes the leaf blade to bend downwards.[2][6]

This process is initiated by the binding of the BR molecule to a cell surface receptor kinase, OsBRI1 (Oryza sativa BRASSINOSTEROID INSENSITIVE 1). This binding event activates a cytoplasmic signaling pathway that ultimately leads to the regulation of transcription factors, such as OsBZR1, which in turn modulate the expression of genes responsible for cell wall modification and expansion.[6][7] Key among these are genes encoding for enzymes like xyloglucan endotransglycosylase, which loosens the cell wall, permitting cell expansion and leading to the characteristic lamina inclination.[2]

Figure 1: Simplified Brassinosteroid signaling pathway in rice leading to lamina inclination.

Materials and Reagents

Biological Material

-

Rice Seeds: Oryza sativa L. japonica cultivars known for high sensitivity to BRs are recommended. Cultivars such as 'Nihonbare', 'Arborio J-l', or 'Koshihikari' are excellent choices.[3][8]

Chemicals and Reagents

-

This compound (or other test brassinosteroid): Analytical grade.

-

Ethanol (EtOH): 95-100%, for preparing stock solutions.

-

Sodium Hypochlorite (NaOCl): Commercial bleach (e.g., 5-6% NaOCl) to be diluted to 2% for sterilization.[2]

-

Murashige and Skoog (MS) Medium: (Optional, for germination) Basal salt mixture.

-

Distilled or Deionized Water: Autoclaved for sterility.

Equipment and Consumables

-

Rice husker (optional, for removing lemma and palea).

-

50 mL centrifuge tubes.

-

Beakers (50 mL or 100 mL).

-

Petri dishes or glass vials for incubation.

-

Forceps and scalpels.

-

Ultrasonic cleaner.[2]

-

Growth chamber or incubator set to 28-30°C.

-

Protractor or a digital camera with image analysis software (e.g., ImageJ) for angle measurement.[2]

-

Sterile filter paper.

-

Pipettes and sterile tips.

-

Laminar flow hood.

Experimental Workflow: A Step-by-Step Protocol

The entire workflow is designed to be conducted under sterile conditions to prevent microbial growth that could interfere with the assay.

Figure 2: Experimental workflow for the rice lamina inclination bioassay.

Phase 1: Seed Preparation and Sterilization (Day 0)

Causality: This phase is critical for eliminating fungal and bacterial contaminants from the seed surface, which could otherwise proliferate in the assay medium and produce metabolites that interfere with seedling growth or the hormonal response.

-

Seed Selection: Select uniform, healthy-looking rice seeds. If necessary, manually remove the outer husks (lemma and palea).[2]

-

Ethanol Wash: Place 50-60 seeds in a 50 mL centrifuge tube. Add 30 mL of 70% ethanol and shake vigorously for 1 minute. This step removes surface debris and begins the sterilization process.[2]

-

Rinse: Immediately decant the ethanol and rinse the seeds with 30 mL of sterile distilled water.

-

Hypochlorite Treatment: Add 30 mL of 2% sodium hypochlorite solution. For enhanced sterilization, place the tube in an ultrasonic cleaner for 20 minutes. This ensures the sterilant penetrates any small crevices on the seed coat.[2]

-

Final Rinsing: In a laminar flow hood, decant the hypochlorite solution and wash the seeds thoroughly with sterile distilled water 10-15 times to remove all traces of bleach, which is toxic to the plant tissue.[2]

-

Drying: Briefly place the sterilized seeds on autoclaved filter paper to dry.

Phase 2: Seed Germination and Growth (Day 1 - Day 5)

Causality: Growing seedlings in complete darkness (etiolation) is essential. Etiolated seedlings are more sensitive to light and hormones. The absence of light prevents the lamina joint from stiffening due to lignification, making it more responsive to brassinosteroids.

-

Plating: Aseptically transfer about 20 sterilized seeds into a sterile beaker or petri dish containing either sterile, moist filter paper or a solid MS medium.

-

Incubation: Place the containers in a growth chamber or incubator in complete darkness at 28-30°C for 4-5 days. By this time, the seedlings should have a well-developed second leaf, which is ideal for the assay.

Phase 3: Assay Setup (Day 5)

Causality: The second leaf lamina joint is used as it provides the most consistent and sensitive response to BR treatment. Excising a segment ensures direct contact with the test solution.

-

Prepare Test Solutions:

-

Prepare a 1 mM stock solution of this compound in 100% ethanol.

-

Perform a serial dilution using sterile distilled water containing a very low, constant percentage of ethanol (e.g., 0.1%) to prepare the final test concentrations. A typical range for potent BRs is 10⁻⁵ µM to 1 µM.[3][4][5][9]

-

Crucially, prepare a "mock" or "vehicle control" solution containing only the same final concentration of ethanol as the test solutions. This allows you to measure the baseline angle and confirm that the solvent itself has no effect.

-

-

Excise Seedling Segments:

-

Under dim green light (which does not affect etiolated growth), carefully select uniform seedlings.

-

Using a sterile scalpel, excise segments from the second leaf. Each segment should contain approximately 1 cm of the leaf sheath, the lamina joint, and 1 cm of the leaf blade.

-

-

Incubation:

-

Float 5-8 excised segments in each petri dish or vial containing 2-3 mL of the corresponding test solution (including the control).

-

Seal the containers and incubate them under the same conditions (darkness, 28-30°C) for 48 to 72 hours.

-

Phase 4: Measurement and Data Analysis (Day 7-8)

Causality: The angle is the direct quantitative measure of the biological response. A dose-response curve is the standard method for visualizing and quantifying the potency of a compound.

-

Angle Measurement:

-

After incubation, remove the segments and place them on a flat surface.

-

The angle between the central axis of the leaf sheath and the leaf blade is measured. This can be done manually with a protractor or by taking digital photographs and using software like ImageJ for more precise measurement.[2]

-

-

Data Recording: Record the angle for each individual segment. Calculate the mean angle and standard deviation for each treatment concentration.

-

Analysis:

-

Plot the mean lamina inclination angle (Y-axis) against the logarithm of the this compound concentration (X-axis).

-

This will generate a sigmoidal dose-response curve.

-

From this curve, determine the EC₅₀ (Half-maximal Effective Concentration) , which is the concentration of this compound that produces 50% of the maximum observed response. The EC₅₀ is the key metric for quantifying biological activity.

-

Data Presentation and Interpretation

Data should be summarized in a table to clearly present the effect of different this compound concentrations.

| This compound Conc. (µM) | Log [Concentration] | Mean Lamina Angle (°) | Standard Deviation (±) |

| 0 (Vehicle Control) | N/A | 25.4 | 3.1 |

| 0.0001 | -4.0 | 38.2 | 4.5 |

| 0.001 | -3.0 | 65.7 | 5.2 |

| 0.01 | -2.0 | 110.5 | 7.8 |

| 0.1 | -1.0 | 145.1 | 6.9 |

| 1.0 | 0.0 | 148.3 | 5.5 |

Note: The data above is illustrative.

The resulting dose-response curve allows for a direct comparison of the potency of this compound with other known brassinosteroids or synthetic analogs. A lower EC₅₀ value indicates higher biological activity.

Trustworthiness: A Self-Validating System

This protocol incorporates several checks to ensure the trustworthiness of the results:

-

Negative Control: The vehicle control establishes the baseline and ensures the solvent does not cause inclination.

-

Positive Control: If available, running a parallel assay with a known potent brassinosteroid like Brassinolide provides a benchmark for maximum response and validates the assay's sensitivity.

-

Dose-Response Relationship: A clear, sigmoidal relationship between concentration and response confirms that the observed effect is specific to the compound and not an artifact.

-

Replication: Using multiple seedling segments (n=5 to 8) per treatment and repeating the entire experiment at least three times ensures the statistical significance and reproducibility of the findings.[2]

References

-

Wada, K., et al. (1984). A Rice Lamina Inclination Test—A Micro-quantitative Bioassay for Brassinosteroids. Agricultural and Biological Chemistry, 48(3), 719-726.

-

Grove, M. D., et al. (1979). Brassinolide, a plant growth-promoting steroid isolated from Brassica napus pollen. Nature, 281(5728), 216-217.

-

Wada, K., et al. (1981). Brassinolide and Homobrassinolide Promotion of Lamina Inclination of Rice Seedlings. Plant & Cell Physiology, 22(2), 323-325.

-

Li, H., Wang, H., & Jang, S. (2017). Rice Lamina Joint Inclination Assay. Bio-protocol, 7(14), e2409.

-

Gan, L., et al. (2015). Methyl jasmonate inhibits lamina joint inclination by repressing brassinosteroid biosynthesis and signaling in rice. Plant Science, 241, 238-245.

-

ResearchGate. (n.d.). Brassinosteroid signaling pathway in rice. [Diagram]. Retrieved from ResearchGate.

-

Bajguz, A., & Hayat, S. (Eds.). (2009). Brassinosteroids: A Class of Plant Hormone. Springer.

-

Tong, H., & Chu, C. (2018). Molecular Mechanisms Regulating Lamina Joint Development in Rice. Molecular Plant, 11(7), 886-896.

-

Nakamura, A., et al. (2021). Quantitative evaluation of the biological activity of various brassinosteroids using spiral root induction in rice seeds. Journal of Pesticide Science, 46(3), 263-270.

-

Ramírez, J. A., et al. (2015). A bioassay for brassinosteroid activity based on the in vitro fluorimetric detection of nitric oxide production. Steroids, 102, 46-52.

-

Oklešťková, J., et al. (2013). Brassinosteroids and their Biological Activities. In K.G. Ramawat & J.M. Mérillon (Eds.), Natural Products. Springer, Berlin, Heidelberg.

-

Bai, M. Y., et al. (2007). Functions of OsBZR1 and 14-3-3 proteins in brassinosteroid signaling in rice. Proceedings of the National Academy of Sciences, 104(34), 13839-13844.

-

Zhu, X., et al. (2021). FLA1, Enhancing GA3 Contents in Flag Leaf Lamina Joint, Increases Flag Leaf Angle to Improve Outcross Rate and Hybrid Rice Seed Production. International Journal of Molecular Sciences, 22(21), 11849.

-

Coll, Y. E., et al. (2023). Synthesis, Biological Activity, and Molecular-Docking Studies of New Brassinosteroid Analogs. International Journal of Molecular Sciences, 24(7), 6734.

-

Jang, S., An, G., & Li, H. Y. (2017). Rice leaf angle and grain size are affected by the OsBUL1 transcriptional activator complex. Plant Physiology, 173(1), 688-702.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Rice Lamina Joint Inclination Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. periodicos.capes.gov.br [periodicos.capes.gov.br]

- 5. tandfonline.com [tandfonline.com]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Quantitative evaluation of the biological activity of various brassinosteroids using spiral root induction in rice seeds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis, Biological Activity, and Molecular-Docking Studies of New Brassinosteroid Analogs - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: The Integration of Homocastasterone in Plant Tissue Culture Media

Preamble: A Paradigm Shift in Morphogenesis with Brassinosteroids

For decades, the optimization of plant tissue culture media has centered on the canonical balance of auxins and cytokinins. While foundational, this paradigm often overlooks the nuanced control required to overcome recalcitrance and enhance regeneration efficiency in many species. Brassinosteroids (BRs), a class of polyhydroxylated steroidal phytohormones, represent a significant advancement in this field. Among them, 28-Homocastasterone (HCS), a potent and biologically active BR, has emerged as a critical tool for researchers seeking to precisely modulate cell division, elongation, and differentiation.

This document serves as a comprehensive technical guide for the application of Homocastasterone in various plant tissue culture systems. It moves beyond simple recipes, delving into the mechanistic underpinnings of HCS action to empower researchers to design robust, self-validating experimental systems. The protocols and insights provided herein are tailored for scientists and development professionals aiming to unlock new potentials in micropropagation, somatic embryogenesis, and cellular biology.

Section 1: The Scientific Foundation - Mechanism of Action

Understanding why this compound works is critical to applying it effectively. Its effects are not arbitrary; they are the result of a well-orchestrated signaling cascade that integrates with the cell's primary developmental pathways.

Brassinosteroids function as master regulators of plant growth and development.[1] Their signaling pathway is one of the most thoroughly elucidated in plant biology, providing a clear roadmap from hormone perception to gene expression.[2]

The cascade initiates at the cell surface, where HCS is perceived by a receptor kinase complex, primarily composed of BRASSINOSTEROID INSENSITIVE 1 (BRI1) and its co-receptor, BRI1-ASSOCIATED KINASE 1 (BAK1) .[3][4] The binding of HCS to the extracellular domain of BRI1 induces a conformational change, triggering a series of transphosphorylation events between BRI1 and BAK1.[4] This activation event initiates a phosphorylation relay that culminates in the inactivation of a key negative regulator, BRASSINOSTEROID INSENSITIVE 2 (BIN2) , a glycogen synthase kinase-3 (GSK3)-like kinase.[2][3]

In its active state, BIN2 phosphorylates and marks two master transcription factors, BRASSINAZOLE-RESISTANT 1 (BZR1) and BR-INSENSITIVE-EMS-SUPPRESSOR 1 (BES1) , for cytoplasmic degradation.[2] The HCS-triggered inactivation of BIN2 allows unphosphorylated BZR1 and BES1 to accumulate and translocate into the nucleus.[3] Inside the nucleus, these transcription factors bind to specific DNA sequences in the promoters of BR-responsive genes, modulating their expression to control core cellular processes like cell wall modification, cell cycle progression, and differentiation.[1][3]

Caption: The canonical Brassinosteroid signaling pathway.

Crosstalk with Auxins and Cytokinins

A key feature of HCS is its ability to synergize with other phytohormones. In tissue culture, the auxin-to-cytokinin ratio dictates the callus-to-organogenesis switch. BRs significantly interact with these pathways. For instance, BRs can promote auxin signaling by up-regulating the activity of auxin response factor (ARF) promoters.[5] This synergistic relationship means that the inclusion of HCS can potentially allow for lower concentrations of synthetic auxins, reducing the risk of undesirable somaclonal variation and vitrification.

Section 2: Core Applications in Plant Tissue Culture

The pleiotropic effects of this compound translate into a wide range of practical benefits for in vitro cultivation.[6] The primary causality behind its efficacy is its dual role in promoting both cell division and subsequent cell expansion, the two fundamental processes of growth.[7][8]

-

Somatic Embryogenesis: This is one of the most impactful applications. Somatic embryogenesis often stalls due to weak embryogenic capacity or failed embryo maturation.[9] The addition of brassinosteroids can significantly enhance the efficiency of this process. For example, studies on Korean pine (Pinus koraiensis) demonstrated that adding Brassinolide (a closely related BR) to the proliferation medium increased the production of somatic embryos by over 200% in certain cell lines.[9][10] The optimal concentration was found to be highly dependent on the embryogenic competence of the specific callus line, highlighting the need for empirical optimization.[10] HCS achieves this by modulating the endogenous balance of hormones like IAA and ABA and by mitigating cellular stress, as evidenced by reduced malondialdehyde (MDA) content in treated calli.[9]

-

Organogenesis and Shoot Proliferation: In micropropagation systems focused on shoot multiplication, HCS can stimulate both shoot elongation and the formation of new shoots. Research on apple rootstock (Malus prunifolia) showed that a derivative of 28-homocastasterone significantly stimulated both elongation and shooting, effectively reducing apical dominance in vitro.[11] This is particularly valuable for species where axillary bud break is limited.

-

Protoplast Culture: While a single-cell system, the goal of protoplast culture is to regenerate a cell wall and induce sustained cell division to form a micro-callus.[12] Given HCS's fundamental role in promoting cell cycle progression and division, its inclusion in the post-isolation culture medium is a logical strategy to increase the frequency of colony formation from viable protoplasts.[1]

-

Alleviation of In-Vitro Stress: The artificial environment of tissue culture can induce physiological stress, leading to tissue browning, reduced growth, and poor regeneration. Brassinosteroids are known to enhance plant tolerance to a wide range of abiotic stresses.[4][6] They can activate antioxidant enzyme systems and upregulate stress-responsive genes, creating more resilient cultures.[2][6]

| Plant System/Species | Application Area | Effective Concentration Range (mg/L) | Observed Effects | Reference(s) |

| Pinus koraiensis (Korean Pine) | Somatic Embryogenesis | 0.05 - 2.00 | Increased number of somatic embryos; modulated endogenous hormone levels; reduced oxidative stress. | [9][10] |

| Malus prunifolia (Apple Rootstock) | Organogenesis | Not specified (derivative used) | Stimulated shoot elongation and formation; reduced apical dominance. | [11] |

| Gossypium hirsutum (Cotton) | Somatic Embryogenesis | ~0.5 | Stimulated the transition of somatic embryos to the cotyledonary phase. | [13] |

Section 3: Experimental Protocols

The successful integration of this compound requires meticulous preparation and empirical optimization. The following protocols provide a robust framework for its use.

Protocol 3.1: Preparation of this compound Stock Solution (1 mg/mL)

The high potency of HCS means it is used at very low concentrations, making the preparation of a concentrated stock solution essential for accurate dosing.[14]

Materials:

-

28-Homocastasterone powder (CAS No: 83509-42-6)[15]

-

Dimethyl sulfoxide (DMSO) or 95% Ethanol (EtOH)

-

Sterile, purified water (e.g., Milli-Q or WFI)

-

Sterile 15 mL or 50 mL conical tube

-

Sterile 0.22 µm syringe filter and sterile syringe

-

Sterile microcentrifuge tubes for aliquoting

-

Analytical balance

Procedure:

-

Weighing: In a sterile environment (e.g., a laminar flow hood), accurately weigh 10 mg of 28-Homocastasterone powder and place it into the sterile conical tube.

-

Initial Dissolution (The Causality): HCS is hydrophobic. A small amount of an organic solvent is required to break it down into individual molecules before dilution in an aqueous solution. Add 1-2 mL of DMSO or 95% EtOH to the tube. Vortex gently until the powder is completely dissolved. There should be no visible particulates.

-

Dilution: Slowly add sterile, purified water to the dissolved HCS concentrate, bringing the final volume to exactly 10 mL. It is crucial to add the water after the initial dissolution to prevent the hormone from precipitating out of solution.

-

Sterilization: As HCS is heat-labile, the stock solution must be filter-sterilized, not autoclaved. Draw the 10 mL solution into a sterile syringe, attach a sterile 0.22 µm syringe filter, and dispense the solution into a new sterile vessel.

-

Aliquoting and Storage: To prevent degradation from repeated freeze-thaw cycles, aliquot the sterile stock solution into smaller, single-use volumes (e.g., 100 µL) in sterile microcentrifuge tubes.

-

Labeling and Storage: Clearly label the aliquots with the name (HCS), concentration (1 mg/mL), and date of preparation. Store frozen at -20°C for long-term stability (up to 12 months).

Protocol 3.2: Incorporation into Tissue Culture Media

-

Prepare your desired plant tissue culture medium (e.g., MS, B5) and adjust the pH.

-

Autoclave the medium and allow it to cool to a handling temperature (approximately 45-55°C).

-

Thaw one aliquot of the HCS stock solution.

-

In a laminar flow hood, add the required volume of the HCS stock solution to the sterile, cooled medium to achieve the desired final concentration. For example, to make 1 liter of medium with a final HCS concentration of 0.1 mg/L, add 100 µL of the 1 mg/mL stock solution.

-

Mix the medium thoroughly to ensure even distribution before dispensing into culture vessels.

Protocol 3.3: A Self-Validating System for Optimizing this compound Concentration

The optimal concentration of HCS is highly species- and even genotype-dependent.[9] A dose-response experiment is the only reliable method to determine the most effective concentration for your specific system. This workflow constitutes a self-validating system, as the results will directly inform and validate the final protocol.

Caption: Experimental workflow for optimizing HCS concentration.

Section 4: Data and Troubleshooting

Properties of 28-Homocastasterone

| Property | Value | Reference(s) |

| CAS Number | 83509-42-6 | [15][16] |

| Molecular Formula | C₂₉H₅₀O₅ | [15][16] |

| Molecular Weight | 478.70 g/mol | [15] |

| Appearance | White to off-white solid | - |

| Solubility | Soluble in DMSO, Ethanol; Insoluble in water | [17] |

Troubleshooting Guide

| Problem | Possible Cause(s) | Recommended Solution(s) |

| No observable effect compared to control. | 1. Concentration is too low for the target species. 2. Stock solution has degraded due to improper storage or age. 3. The specific developmental stage is not responsive to BRs. | 1. Widen the concentration range in your optimization experiment (e.g., up to 5.0 mg/L). 2. Prepare a fresh stock solution from new powder. 3. Test HCS at different stages (e.g., callus induction vs. regeneration). |

| Inhibitory effects observed (e.g., reduced growth, tissue browning). | 1. Concentration is supra-optimal (too high), causing hormonal imbalance and toxicity. 2. Negative synergistic interaction with high levels of other hormones (especially auxins) in the medium. | 1. Test a lower range of concentrations (e.g., 0.001 - 0.1 mg/L). 2. Re-optimize HCS concentration if you change the basal levels of auxins or cytokinins. |

| Inconsistent or highly variable results within a treatment. | 1. Uneven distribution of HCS in the medium. 2. High biological variability in the explant material. | 1. Ensure the medium is mixed thoroughly after adding the hormone stock solution and before pouring plates. 2. Increase the sample size (number of explants per treatment) to improve statistical power. |

Conclusion

28-Homocastasterone is more than a mere supplement; it is a precision tool for the advanced manipulation of plant development in vitro. By leveraging its well-defined signaling pathway, researchers can systematically enhance regeneration protocols, overcome species recalcitrance, and improve the overall efficiency and health of their cultures. Its true power is realized not by following a single recipe, but by understanding its mechanism and employing empirical, self-validating optimization workflows to tailor its application to the unique biology of the system under study. The continued exploration of HCS and other brassinosteroids promises to unlock significant potential across the fields of plant science, agriculture, and biotechnology.

References

-

Encyclopedia MDPI. (2021). Brassinosteroid Signaling Pathways. Available from: [Link]

-

Hu, Y., et al. (2021). Brassinosteroids in Plants: Crosstalk with Small-Molecule Compounds. PMC - NIH. Available from: [Link]

-

Zhiponova, M. K., et al. (2013). Brassinosteroid production and signaling differentially control cell division and expansion in the leaf. PubMed. Available from: [Link]

-

Let's Crack CSIR-UGC NET. (2022). Plant Hormones (Brassinosteroids) - VI. YouTube. Available from: [Link]

- Tarkowska, D., & Strnad, M. (2016). Protocol for Extraction and Isolation of Brassinosteroids from Plant Tissues. Springer. (Note: Abstract view, full protocol may be behind paywall).

-

Schaefer, S., et al. (2007). Chemical structure of brassinolide (BL), 28-homocastasterone (28-HCS).... ResearchGate. Available from: [Link]

-

Nolan, T. M., et al. (2020). Brassinosteroids: Biosynthesis, Signaling, and Hormonal Crosstalk as Related to Fruit Yield and Quality. MDPI. Available from: [Link]

-

Tarkowska, D., & Strnad, M. (2016). Protocol for Extraction and Isolation of Brassinosteroids From Plant Tissues. PubMed. Available from: [Link]

-

Li, M., et al. (2023). Proper doses of brassinolide enhance somatic embryogenesis in different competent Korean pine cell lines during embryogenic callus differentiation. PMC - PubMed Central. Available from: [Link]

-

Wikipedia. (n.d.). Brassinolide. Available from: [Link]

-

Ali, B., et al. (2021). Brassinosteroid Signaling, Crosstalk and, Physiological Functions in Plants Under Heavy Metal Stress. PMC - NIH. Available from: [Link]

-

Nolan, T., et al. (2017). Versatile roles of brassinosteroid in plants in the context of its homoeostasis, signaling and crosstalks. NIH. Available from: [Link]

-

Sharma, A., et al. (2023). Brassinosteroid Signaling Pathways: Insights into Plant Responses under Abiotic Stress. MDPI. Available from: [Link]

-

Li, Y., et al. (2024). Optimization of Protoplast Preparation Conditions in Lyophyllum decastes and Transcriptomic Analysis Throughout the Process. MDPI. Available from: [Link]

-

Fariduddin, Q., et al. (2022). Brassinosteroids (BRs) Role in Plant Development and Coping with Different Stresses. MDPI. Available from: [Link]

-

Li, M., et al. (2023). Proper doses of brassinolide enhance somatic embryogenesis in different competent Korean pine cell lines during embryogenic callus differentiation. Frontiers. Available from: [Link]

-

ResearchGate. (n.d.). The Brassinosteroid Signaling Pathway. Available from: [Link]

-

Kolb, H. C., et al. (2016). Biological Activity of Brassinosteroids – Direct Comparison of Known and New Analogs in planta. ACS Publications. Available from: [Link]

-

Shomu's Biology. (2021). How to prepare hormonal stock solution//Plant tissue culture//Phytohormones//Plant growth regulators. YouTube. Available from: [Link]

-

Lv, M., et al. (2024). Crosstalk between Brassinosteroids and Other Phytohormones during Plant Development and Stress Adaptation. PubMed. Available from: [Link]

-

Mori, D., et al. (2015). Protoplast Co-culture Bioassay for Allelopathy in Leguminous Plants. Canadian Center of Science and Education. Available from: [Link]

-

Chemsrc. (n.d.). This compound | CAS#:83509-42-6. Available from: [Link]

-

PhytoTech Labs. (n.d.). Preparing Stock Solutions. Available from: [Link]

-

Planas-Riverola, A., et al. (2020). The Control of Cell Expansion, Cell Division, and Vascular Development by Brassinosteroids: A Historical Perspective. MDPI. Available from: [Link]

- Malik, K. A., et al. (2007). Effects of brassinosteroid on cotton regeneration via somatic embryogenesis. Springer. (Note: Abstract view).

-

Romero-Munar, A., et al. (2023). An efficient method for protoplast-mediated production of transformed castor bean (Ricinus communis) lines. NIH. Available from: [Link]

-

LookChem. (n.d.). Cas 83509-42-6,this compound. Available from: [Link]

-

ResearchGate. (n.d.). Alternative synthesis of 28-homocastasterone (5) (undesired isomers omitted for clarity). Available from: [Link]

-

Ali, B., et al. (2021). Brassinosteroid Signaling, Crosstalk and, Physiological Functions in Plants Under Heavy Metal Stress. Frontiers. Available from: [Link]

-

Pongchawee, K., et al. (2007). Factors Affecting the Protoplast Isolation and Culture of Anubias nana Engler. Science Alert. Available from: [Link]

-

Lin, H., et al. (2018). Protoplast Regeneration and Its Use in New Plant Breeding Technologies. PMC. Available from: [Link]

-

Martin, K. P. (2017). Auxin and nutritional stress coupled somatic embryogenesis in Oldenlandia umbellata L. PMC - NIH. Available from: [Link]

-

Quora. (2016). How to prepare a hormone stock solution for plant tissue cultures. Available from: [Link]

-

Garden Impulse. (2019). Brassinosteroids. YouTube. Available from: [Link]

-

ResearchGate. (n.d.). Brassinosteroid production and signaling differentially control cell division and expansion in the leaf. Available from: [Link]

-

ResearchGate. (n.d.). Preparation of stock solution for Growth Regulators. Available from: [Link]

-

Wikipedia. (n.d.). Somatic embryogenesis. Available from: [Link]

Sources

- 1. Brassinosteroids (BRs) Role in Plant Development and Coping with Different Stresses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Brassinosteroid Signaling, Crosstalk and, Physiological Functions in Plants Under Heavy Metal Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. Brassinosteroid Signaling Pathways: Insights into Plant Responses under Abiotic Stress [mdpi.com]

- 5. Versatile roles of brassinosteroid in plants in the context of its homoeostasis, signaling and crosstalks - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Brassinosteroids in Plants: Crosstalk with Small-Molecule Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Brassinosteroid production and signaling differentially control cell division and expansion in the leaf - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Proper doses of brassinolide enhance somatic embryogenesis in different competent Korean pine cell lines during embryogenic callus differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Proper doses of brassinolide enhance somatic embryogenesis in different competent Korean pine cell lines during embryogenic callus differentiation [frontiersin.org]

- 11. researchgate.net [researchgate.net]

- 12. Protoplast Regeneration and Its Use in New Plant Breeding Technologies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. phytotechlab.com [phytotechlab.com]

- 15. This compound | CAS#:83509-42-6 | Chemsrc [chemsrc.com]

- 16. Cas 83509-42-6,this compound | lookchem [lookchem.com]

- 17. caymanchem.com [caymanchem.com]

Application Note: Unveiling Transcriptional Landscapes with Homocastasterone using RNA-Seq

Abstract

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed protocol and conceptual framework for analyzing global gene expression changes in response to Homocastasterone treatment using RNA sequencing (RNA-seq). This compound, a member of the brassinosteroid family of plant steroid hormones, is a potent regulator of plant growth and development, and is increasingly being investigated for its potential therapeutic applications in other biological systems.[1][2][3] This document outlines a robust workflow, from experimental design and sample preparation to bioinformatics analysis and pathway interpretation, enabling users to confidently investigate the transcriptional impact of this compound.

Introduction: The Scientific Rationale

This compound, like other brassinosteroids, plays a critical role in a wide array of physiological processes, including cell elongation, division, and differentiation.[4] These steroid hormones are perceived at the cell surface by receptor kinases, initiating a signal transduction cascade that ultimately modulates the expression of a vast number of target genes.[2][5] Understanding the comprehensive transcriptional response to this compound is paramount for elucidating its mechanism of action and identifying novel downstream targets for agricultural or therapeutic development.

RNA-seq has emerged as a powerful and indispensable tool for transcriptome-wide analysis, offering unparalleled sensitivity and a broad dynamic range for quantifying gene expression.[6] By employing RNA-seq, researchers can obtain a snapshot of the entire transcriptome of a biological system under specific conditions, revealing genes and pathways that are activated or repressed by this compound treatment.[7] This application note will guide you through the critical steps of a successful RNA-seq experiment in this context.

The Brassinosteroid Signaling Pathway

Brassinosteroids bind to the cell-surface receptor kinase BRASSINOSTEROID INSENSITIVE 1 (BRI1) and its co-receptor BRI1-ASSOCIATED KINASE 1 (BAK1).[5] This binding event triggers a series of phosphorylation and dephosphorylation events, leading to the inactivation of the glycogen synthase kinase-3-like kinase, BRASSINOSTEROID INSENSITIVE 2 (BIN2).[5][8] The inactivation of BIN2 allows for the accumulation of the unphosphorylated forms of the key transcription factors BRASSINAZOLE-RESISTANT 1 (BZR1) and BRI1-EMS-SUPPRESSOR 1 (BES1).[5] These transcription factors then translocate to the nucleus to regulate the expression of thousands of target genes, orchestrating the physiological responses to brassinosteroids.[2]

Caption: Brassinosteroid Signaling Pathway.

Experimental Design: The Blueprint for Success

A well-conceived experimental design is the cornerstone of a successful RNA-seq study.[6] The primary objective is to generate high-quality data that accurately reflect the gene expression changes induced by this compound.[9]

Key Considerations

-

Model System: Clearly define the biological system (e.g., specific plant species, cell line) and ensure it is appropriate for addressing the research question.

-

Controls: The inclusion of appropriate controls is non-negotiable. A vehicle control (the solvent used to dissolve this compound) is essential to distinguish the effects of the compound from the effects of the solvent.

-

Replicates: Biological replicates are crucial for statistical power and to account for biological variability. A minimum of three biological replicates per condition is strongly recommended.

-

Treatment Conditions:

-

Concentration: Determine the optimal concentration of this compound through dose-response experiments.

-

Time Course: Consider a time-course experiment to capture both early and late transcriptional responses.

-

-

Sample Collection and Storage: Harvest all samples at the same time point and under identical conditions to minimize batch effects. Immediately flash-freeze samples in liquid nitrogen and store them at -80°C to preserve RNA integrity.[10][11]

Example Experimental Setup

| Group | Treatment | Concentration | Time Point | Number of Replicates |

| 1 | Vehicle Control | N/A | 24 hours | 3 |

| 2 | This compound | 1 µM | 24 hours | 3 |

Protocol: From Tissue to Data

This section provides a detailed, step-by-step methodology for the entire RNA-seq workflow.

RNA Extraction: The Foundation of Quality Data

High-quality, intact RNA is a prerequisite for generating reliable RNA-seq data. Plant tissues can be challenging due to their rigid cell walls and the presence of secondary metabolites and RNases.[11][12][13]

Protocol: Total RNA Extraction from Plant Tissue

-

Sample Preparation:

-

Lysis:

-

Immediately transfer the frozen powder to a pre-chilled tube containing 1 mL of a suitable lysis buffer (e.g., TRIzol reagent or a buffer from a plant RNA extraction kit).

-

Vortex vigorously for 1 minute to ensure complete homogenization.

-

-

Phase Separation (for TRIzol-based methods):

-

Add 200 µL of chloroform, shake vigorously for 15 seconds, and incubate at room temperature for 3 minutes.

-

Centrifuge at 12,000 x g for 15 minutes at 4°C. The mixture will separate into three phases: a lower red phenol-chloroform phase, an interphase, and a colorless upper aqueous phase containing the RNA.

-

-

RNA Precipitation:

-

Carefully transfer the upper aqueous phase to a new tube.

-

Add 500 µL of isopropanol, mix gently, and incubate at room temperature for 10 minutes.

-

Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a gel-like pellet at the bottom of the tube.

-

-

RNA Wash:

-

Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol.

-

Centrifuge at 7,500 x g for 5 minutes at 4°C.

-

-

RNA Resuspension:

-

Carefully discard the ethanol and air-dry the pellet for 5-10 minutes. Do not over-dry the pellet.

-

Resuspend the RNA in RNase-free water.

-

-

DNase Treatment:

-

Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

Self-Validation: RNA Quality Control

Before proceeding to library preparation, it is imperative to assess the quality and quantity of the extracted RNA.

| QC Metric | Method | Acceptable Range | Rationale |

| Concentration | Nanodrop Spectrophotometer | > 50 ng/µL | Sufficient material for library preparation. |

| Purity (A260/A280) | Nanodrop Spectrophotometer | 1.8 - 2.1 | Indicates minimal protein contamination. |

| Purity (A260/A230) | Nanodrop Spectrophotometer | > 2.0 | Indicates minimal contamination from polysaccharides and other organic compounds. |

| Integrity (RIN) | Agilent Bioanalyzer / TapeStation | > 7.0 | The RNA Integrity Number (RIN) is a critical measure of RNA degradation. A higher RIN value indicates more intact RNA. |

RNA-Seq Library Preparation: Constructing the Sequencing Templates

The goal of library preparation is to convert the extracted RNA into a format that can be sequenced on a high-throughput sequencing platform, such as those from Illumina.[15] This process typically involves mRNA enrichment, fragmentation, reverse transcription to cDNA, and adapter ligation.[16]

Protocol: mRNA-Seq Library Preparation (Illustrative)

This protocol is based on the principles of many commercially available kits (e.g., Illumina Stranded mRNA Prep).[17]

-

mRNA Purification:

-

Isolate mRNA from total RNA using oligo(dT) magnetic beads, which bind to the poly(A) tail of mRNA molecules.[18]

-

-

Fragmentation and Priming:

-

Fragment the purified mRNA into smaller pieces using divalent cations under elevated temperatures.[18]

-

Prime the fragmented RNA with random hexamers.

-

-

First-Strand cDNA Synthesis:

-

Synthesize the first strand of cDNA using reverse transcriptase.

-

-

Second-Strand cDNA Synthesis:

-

Synthesize the second strand of cDNA, incorporating dUTP to enable strand-specific sequencing.

-

-

Adenylation of 3' Ends:

-

Add a single 'A' nucleotide to the 3' ends of the blunt-ended cDNA fragments.

-

-

Adapter Ligation:

-

Ligate sequencing adapters to both ends of the adenylated cDNA fragments.

-

-

Library Amplification:

-

Amplify the adapter-ligated library using PCR to generate a sufficient quantity of material for sequencing.

-

-

Library Quantification and Quality Control:

-

Quantify the final library using a Qubit fluorometer.

-

Assess the size distribution of the library using an Agilent Bioanalyzer or TapeStation.

-

Sequencing: Reading the Transcriptional Code

The prepared libraries are then sequenced on a high-throughput sequencing platform. The choice of sequencing depth (number of reads per sample) will depend on the size and complexity of the transcriptome and the goals of the study. For differential gene expression analysis, a depth of 20-30 million reads per sample is generally sufficient.

Bioinformatics Analysis: From Raw Reads to Biological Insight

The raw sequencing data must undergo a series of computational analyses to identify differentially expressed genes and interpret their biological significance.[19]

Sources